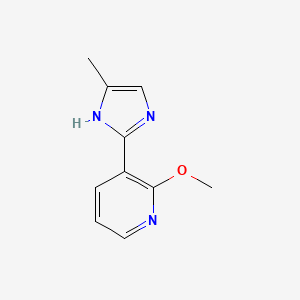![molecular formula C12H12N6O2S B13668470 5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/no-structure.png)
5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a complex organic compound belonging to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused to a triazine ring, with additional functional groups such as a methylsulfonyl group and a tolyl group
Métodos De Preparación
The synthesis of 5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Formation of the Triazine Ring: The triazine ring is then formed by reacting the triazole intermediate with suitable reagents like cyanuric chloride.
Introduction of Functional Groups: The methylsulfonyl and tolyl groups are introduced through substitution reactions using reagents like methylsulfonyl chloride and toluene derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups like halogens or alkyl groups are replaced with other groups using reagents like alkyl halides or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals, including dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds have a similar fused ring structure but differ in the specific functional groups attached.
Triazolopyridazines: These compounds also have a fused ring structure but with different ring systems and functional groups.
Triazolotriazines with Different Substituents: These compounds have the same core structure but differ in the substituents attached to the rings.
Propiedades
Fórmula molecular |
C12H12N6O2S |
|---|---|
Peso molecular |
304.33 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-methylsulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C12H12N6O2S/c1-7-4-3-5-8(6-7)9-14-11-16-12(21(2,19)20)15-10(13)18(11)17-9/h3-6H,1-2H3,(H2,13,14,15,16,17) |
Clave InChI |
NFKNRVQXJHWMKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN3C(=NC(=NC3=N2)S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
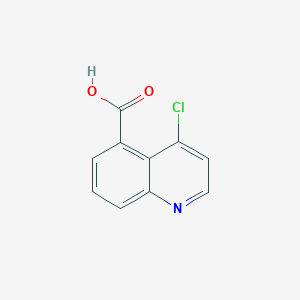
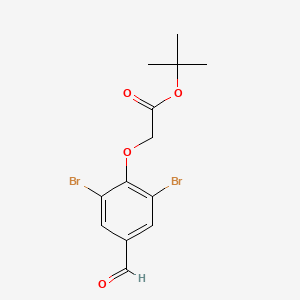
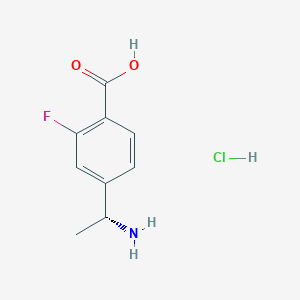
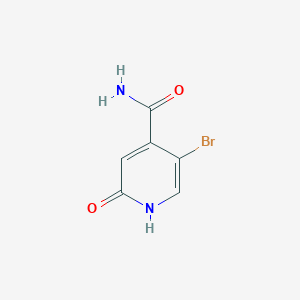

![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
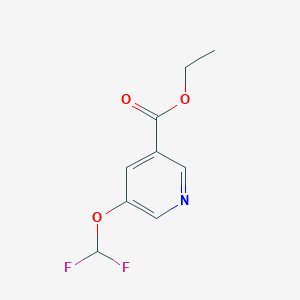


![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
